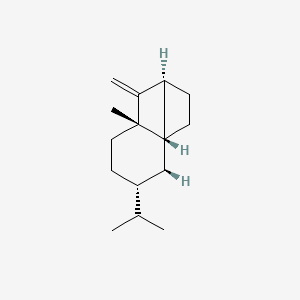
N-(1-Phenyl-vinyl)-acetamide
説明
N-(1-Phenyl-vinyl)-acetamide is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(1-phenylethenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-7H,1H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRNQIKIVWWFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437881 | |
| Record name | N-(1-Phenyl-vinyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57957-24-1 | |
| Record name | N-(1-Phenyl-vinyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-(1-Phenylvinyl)acetamide a challenging substrate in asymmetric hydrogenation reactions?
A1: N-(1-Phenylvinyl)acetamide possesses a less activated double bond compared to substrates like α-(acylamino)acrylates or itaconic acid derivatives. This makes achieving high enantioselectivity in asymmetric hydrogenation reactions more difficult. []
Q2: How do "PhthalaPhos" ligands improve the enantioselectivity of rhodium-catalyzed hydrogenation of N-(1-Phenylvinyl)acetamide?
A2: PhthalaPhos ligands are binol-derived chiral monophosphites containing a phthalic acid diamide group. These ligands, when complexed with rhodium, exhibit improved enantioselectivity compared to their monodentate counterparts. This enhancement is attributed to hydrogen-bonding interactions between the diamide group of the ligand and the substrate, effectively orienting the substrate for more selective hydrogen addition. []
Q3: Can chiral olefins be used as steering ligands in asymmetric hydrogenations of N-(1-Phenylvinyl)acetamide?
A3: Yes, research has shown that iridium(I) complexes containing chiral (10-menthyloxy-5H-dibenzo[a,d]cyclohepten-5-yl)diphenylphosphane ligands, where the chirality originates from the olefinic menthyloxy substituent, can achieve moderate enantioselectivity (up to 60% ee) in the hydrogenation of N-(1-Phenylvinyl)acetamide. This represents a novel approach to using chiral olefins as steering ligands in such reactions. []
Q4: What is the influence of the substituent on the phosphorus atom of the 2-(1S)-camphanoyloxy-2′-phosphanylbiphenyl ligand on its performance in rhodium-catalyzed asymmetric hydrogenation of N-(1-Phenylvinyl)acetamide?
A4: While the provided research [] doesn't explicitly investigate the effect of different substituents on the phosphorus atom of the 2-(1S)-camphanoyloxy-2′-phosphanylbiphenyl ligand for the hydrogenation of N-(1-Phenylvinyl)acetamide, it showcases the potential of these ligands in asymmetric catalysis. Further research exploring variations in the phosphorus substituent could provide valuable insights into its impact on enantioselectivity and catalytic activity.
Q5: Does the size of the R-oxy group on POP ligands affect their performance in the asymmetric hydrogenation of N-(1-Phenylvinyl)acetamide?
A5: Yes, studies [] have demonstrated that both the enantioselectivity and catalytic activity of chiral cationic rhodium complexes with POP ligands are significantly affected by the size of the R-oxy group (methoxy or triphenylmethoxy). Larger R-oxy groups generally lead to higher enantioselectivity but also slower reaction rates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1610276.png)







![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)

